molecular formula C21H25N9 B6476470 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640978-87-4

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6476470
CAS No.: 2640978-87-4
M. Wt: 403.5 g/mol
InChI Key: HFBIIJGVZTWLTO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with two distinct moieties: a 3,5-dimethylpyrazole group at position 4 and a piperazine-linked 2-methylpyrazolo[1,5-a]pyrazine at position 4. Its structural complexity arises from the integration of pyrazole, pyrazine, and piperazine rings, which are known to confer diverse bioactivity, including kinase inhibition and antimicrobial properties . The piperazine linker enhances solubility and modulates pharmacokinetic properties, while the pyrazolo[1,5-a]pyrazine moiety may contribute to target binding specificity. Synthesis routes for analogous compounds often involve multi-step coupling reactions, as seen in pyrazolo-pyrimidine derivatives .

Properties

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9/c1-14-11-16(3)30(26-14)20-13-19(23-17(4)24-20)27-7-9-28(10-8-27)21-18-12-15(2)25-29(18)6-5-22-21/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBIIJGVZTWLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CN5C4=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their significant pharmacological properties. They exhibit a wide range of biological activities including:

  • Anticancer : Many derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial : They possess activity against various bacterial and fungal strains.
  • Anti-inflammatory : Several compounds in this class have demonstrated anti-inflammatory effects.

These compounds are often characterized by their ability to inhibit specific enzymes or receptors involved in disease processes, making them valuable in drug development.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step synthetic pathways that may include:

  • Formation of the pyrazole ring through nucleophilic substitution reactions.
  • Construction of the pyrimidine core by reacting aminopyrazoles with various electrophiles.
  • Functionalization at specific positions to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to the target compound have been shown to inhibit cell proliferation in various cancer cell lines (e.g., HeLa and MCF7) through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against these cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Pyrazolo derivatives have been documented to exhibit significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives were tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro assays have demonstrated that certain pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may be useful in treating inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Study on Anticancer Properties : A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anticancer effects against various human cancer cell lines. Results indicated that compounds with specific substitutions at the 2 and 6 positions showed enhanced potency compared to others .
  • Antimicrobial Testing : A derivative was tested against multiple bacterial strains, demonstrating significant antibacterial activity with MIC values lower than those of conventional antibiotics .
  • Inflammation Model : In vivo studies using animal models showed that administration of pyrazolo derivatives resulted in reduced inflammation markers and improved clinical symptoms in models of arthritis .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to the target compound showed significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Neuroprotective Effects
Studies have suggested that pyrazole derivatives can offer neuroprotective effects. For instance, compounds with similar structural motifs have been evaluated for their ability to protect neuronal cells from oxidative stress, potentially useful in treating neurodegenerative diseases.

Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Research has shown that certain pyrazole derivatives possess effective antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Agricultural Applications

Herbicide Development
Pyrazole compounds are being investigated as potential herbicides due to their ability to inhibit specific metabolic pathways in plants. The target compound’s structure suggests it could interfere with plant growth regulators, providing a basis for developing selective herbicides.

Insecticidal Properties
Insecticidal activity has been observed in various pyrazole derivatives. The target compound may act on insect neuromuscular systems, leading to paralysis or death of pests. This application is particularly relevant in sustainable agriculture practices.

Material Science Applications

Polymer Synthesis
The unique chemical structure of the target compound allows it to be utilized in the synthesis of advanced polymers. Research has indicated that incorporating pyrazole units into polymer chains can enhance thermal stability and mechanical properties.

Nanotechnology
In nanotechnology, pyrazole-containing compounds are being explored for their potential use in drug delivery systems. Their ability to form stable complexes with metal ions makes them suitable candidates for creating nanoparticles that can deliver therapeutic agents effectively.

Data Table: Summary of Applications

Application AreaSpecific ApplicationMechanism/Effect
Medicinal ChemistryAnticancer ActivityInhibition of cancer cell proliferation
Neuroprotective EffectsProtection against oxidative stress
Antimicrobial PropertiesInhibition of bacterial/fungal growth
Agricultural ScienceHerbicide DevelopmentInhibition of plant growth regulators
Insecticidal PropertiesDisruption of insect neuromuscular systems
Material SciencePolymer SynthesisEnhanced thermal stability and mechanical properties
NanotechnologyStable complexes for drug delivery

Case Studies

  • Anticancer Activity Study
    • A recent study evaluated a series of pyrazole derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that modifications in the pyrazole ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug design.
  • Herbicide Efficacy Trial
    • Field trials were conducted using a novel herbicide based on pyrazole derivatives. Results showed a 75% reduction in weed biomass compared to untreated plots, demonstrating the potential efficacy of such compounds in agricultural applications.
  • Polymer Development Research
    • A research group synthesized a new class of polymers incorporating pyrazole units. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional polymers, indicating their potential use in high-performance applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Bioactivity Notes
Target Compound Pyrimidine 4-(3,5-dimethylpyrazol-1-yl); 6-(piperazine-pyrazolo[1,5-a]pyrazine) Kinase inhibition (hypothesized)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine 4-imino; 1-p-tolyl Anticancer activity (reported)
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl) derivatives Pyrazolo[1,5-a]pyrazine Piperazine or alkyl-piperazine substituents Antimicrobial (patent claims)
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine Pyrimidine 6-hydrazinyl-p-tolyl substituent Unknown (commercial availability)

Key Observations :

  • Target vs.
  • Target vs. Patent Derivatives () : Piperazine substituents in the target compound (e.g., 2-methylpyrazolo[1,5-a]pyrazine) may enhance metabolic stability compared to alkyl-piperazine variants in patent applications.
  • Hydrazinyl Analogues () : The hydrazine linker in the commercial analogue may confer chelation properties absent in the target compound’s piperazine bridge.

Functional Comparisons Based on Substituent Effects

Piperazine Linkers

Piperazine is a common linker in kinase inhibitors due to its conformational flexibility. In the target compound, the 2-methylpyrazolo[1,5-a]pyrazine substituent introduces steric hindrance, which could limit off-target interactions compared to simpler piperazine-linked compounds (e.g., 7-(4-methylpiperazin-1-yl) derivatives in ).

Pyrazole and Pyrazine Moieties

Pyrazolo[1,5-a]pyrazine rings, as seen in both the target compound and patent derivatives , are associated with π-π stacking interactions in enzyme active sites.

Research Findings and Hypotheses

For example:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrazine-piperazine hybrids in show ATP-competitive binding in kinase assays.
  • Metabolic Stability : Methyl groups on pyrazole and pyrazine rings may slow hepatic clearance compared to unmethylated analogues .

Preparation Methods

Pyrazolo[1,5-a]pyrazine Synthesis

Starting from 5-amino-3-methylpyrazole, condensation with diethyl malonate under sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol . Chlorination with POCl₃ produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine , which undergoes selective substitution at position 7 with morpholine to afford 7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine . Adapting this method, replacement of morpholine with piperazine under analogous conditions yields 4-(2-methylpyrazolo[1,5-a]pyrazin-7-yl)piperazine (Scheme 3).

Optimized Parameters :

  • Piperazine (2.5 equiv), potassium carbonate (3.0 equiv), DMF, 60°C, 24 h.

  • Yield: 89%.

Piperazine-Pyrazine Coupling to Pyrimidine

The final step involves coupling the piperazine-pyrazine intermediate to the 6-chloro position of the pyrimidine core. A Buchwald–Hartwig amination or nucleophilic substitution is employed, depending on the leaving group (Scheme 4).

Procedure :

  • Substitution : 4-Chloro-2-methyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (1.0 equiv) is reacted with 4-(2-methylpyrazolo[1,5-a]pyrazin-7-yl)piperazine (1.2 equiv) in toluene at 110°C for 48 h.

  • Catalysis : Palladium acetate (5 mol%) and Xantphos (10 mol%) enhance coupling efficiency.

  • Purification : The product is isolated via preparative HPLC (acetonitrile/water gradient) to achieve >99% purity.

Yield : 65–70%.

Alternative Pathways and Comparative Analysis

Sequential vs. Convergent Synthesis

A convergent approach —synthesizing the pyrazole and piperazine-pyrazine modules separately before final assembly—reduces steric hindrance and improves yields compared to sequential functionalization. For example, pre-forming the piperazine-pyrazine moiety avoids competing reactions during pyrimidine chlorination.

Solvent and Catalyst Impact

  • DMF vs. Toluene : Polar aprotic solvents (DMF) accelerate NAS but may necessitate stringent drying. Non-polar solvents (toluene) favor Pd-catalyzed couplings.

  • Palladium Catalysts : Pd(OAc)₂/Xantphos systems outperform Pd₂(dba)₃ in minimizing homocoupling by-products.

Scalability and Industrial Considerations

Industrial-scale production prioritizes cost-efficiency and minimal waste. Key adaptations include:

  • Reagent Recycling : Recovery of POCl₃ via distillation reduces material costs by 20%.

  • Oxalate Salt Formation : Intermediate purification via oxalic acid precipitation enhances purity (>99%) while avoiding costly chromatography .

Q & A

Q. What are the key synthetic methodologies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions in polar solvents like ethanol or DMF. Post-cyclization functionalization (e.g., methylation at the 2-position) is achieved using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ . Characterization involves ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry for molecular weight validation .

Q. How can researchers verify the structural integrity of the piperazine-linked pyrazolo[1,5-a]pyrazine moiety?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Alternatively, advanced NMR techniques (e.g., NOESY or HSQC) can resolve spatial arrangements. For the piperazine linkage, ¹H NMR should show distinct splitting patterns for the piperazine protons (δ 2.5–3.5 ppm), while IR spectroscopy confirms secondary amine stretches (~3300 cm⁻¹). Cross-validation with computational simulations (DFT-optimized structures) is recommended .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial screening should focus on target-specific assays (e.g., kinase inhibition for pyrazolo-pyrimidine derivatives) using fluorescence-based or radiometric assays. Gram-positive/-negative bacterial susceptibility can be tested via microbroth dilution (CLSI guidelines), with MIC values compared against reference antibiotics. Antifungal activity against Candida albicans may use disk diffusion or agar dilution methods .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound’s pyrazolo-pyrazine-piperazine hybrid structure?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for key coupling reactions. Reaction path sampling (e.g., Nudged Elastic Band method) identifies energy barriers in piperazine-pyrazine bond formation. Machine learning models trained on reaction databases (e.g., Reaxys) can suggest optimal solvents, catalysts, or temperatures to maximize yield and minimize by-products .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyrimidine derivatives?

Meta-analysis of structure-activity relationships (SAR) across analogs is critical. For example, discrepancies in kinase inhibition potency may arise from substituent effects on the pyrimidine ring. Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to map steric/electrostatic fields influencing activity. Validate hypotheses via site-directed mutagenesis of target proteins (e.g., ATP-binding pocket residues) .

Q. How can researchers design experiments to probe the compound’s mechanism of action when structural analogs show divergent target affinities?

Employ orthogonal assays:

  • SPR (Surface Plasmon Resonance): Quantify binding kinetics to purified targets (e.g., kinases, GPCRs).
  • Cellular thermal shift assays (CETSA): Confirm target engagement in live cells by monitoring protein stabilization upon ligand binding.
  • CRISPR-Cas9 knockouts: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What advanced analytical techniques address challenges in characterizing by-products from multi-step syntheses?

High-resolution LC-MS/MS with ion mobility separation distinguishes isobaric by-products. For example, unintended regioisomers during pyrazole ring formation can be resolved via collision cross-section (CCS) measurements. Preparative HPLC coupled with 2D NMR (e.g., ¹H-¹³C HMBC) elucidates structures of low-abundance impurities .

Methodological Considerations

Q. How should researchers balance synthetic complexity with yield optimization for piperazine-containing heterocycles?

  • Parallel synthesis: Use automated platforms to screen reaction conditions (e.g., varying bases, solvents) for piperazine coupling steps.
  • Flow chemistry: Enhances reproducibility in exothermic reactions (e.g., SNAr displacements on pyrimidine rings).
  • Green chemistry metrics: Prioritize atom economy (e.g., one-pot sequences) and replace toxic solvents (e.g., DMF → Cyrene) .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report IC₅₀/EC₅₀ values with 95% confidence intervals. For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors. Bayesian hierarchical models improve precision when pooling data from replicate experiments .

Tables for Key Data

Table 1: Comparison of Synthetic Routes for Pyrazolo-Pyrimidine Derivatives

MethodYield (%)Purity (HPLC)Key Characterization Techniques
Cyclocondensation62–68>95%¹H NMR, MS, IR
Suzuki Coupling55–6090–93%X-ray, ¹³C NMR
One-Pot Sequential70–75>98%HRMS, 2D NMR

Table 2: Biological Activity Trends in Structural Analogs

Substituent PositionBiological Activity (IC₅₀, nM)SAR Insight
Pyrimidine C-210–50 (Kinase X)Methyl group enhances hydrophobic interactions
Piperazine N-4100–200 (Kinase Y)Bulky groups reduce solubility
Pyrazole C-3/C-55–20 (Antibacterial)Electron-withdrawing groups boost efficacy

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